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Compound of Interest

Compound Name: 2-Bromo-5-(tert-butyl)phenol

Cat. No.: B1280054

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-5-(tert-butyl)phenol, a key intermediate in various chemical syntheses. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for 2-Bromo-5-(tert-butyl)phenol is summarized below. The *H NMR
data is experimentally derived, while the 13C NMR, IR, and MS data are predicted based on the
analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Data for 2-Bromo-5-(tert-butyl)phenol
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.35 d 85 1H Ar-H
7.06 d 2.3 1H Ar-H
6.83 dd 85,23 1H Ar-H
5.40 (approx.) s (broad) - 1H -OH
1.31 s - 9H -C(CHs)s

Solvent: CDCls, Spectrometer Frequency: 400 MHz

Table 2: Predicted 3C NMR Data for 2-Bromo-5-(tert-butyl)phenol

Chemical Shift (6) ppm Assignment
152.5 C-OH

149.0 C-C(CHs)3
130.0 Ar-CH

120.5 Ar-CH

117.0 Ar-CH

110.0 C-Br

345 -C(CHs)3
315 -C(CHs)3

Note: Predicted values can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for 2-Bromo-5-(tert-butyl)phenol
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Wavenumber (cm~?) Intensity Assignment
3550-3200 Strong, Broad O-H stretch
3100-3000 Medium Aromatic C-H stretch
2960-2870 Strong Aliphatic C-H stretch
1600-1450 Medium-Strong Aromatic C=C stretch
~1230 Strong C-O stretch

~650 Medium-Strong C-Br stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-5-(tert-butyl)phenol

mlz Relative Intensity (%) Assignment
] [M]*/ [M+2]* (Molecular ion

228/230 High . o

peak with bromine isotopes)
213/215 High [M-CHs]*
149 Medium [M-Br]*

C(CHs)s]* (tert-butyl cation,
57 Very High [ Rl ( Y

often the base peak)

lonization Method: Electron lonization (El)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-(tert-butyl)phenol in

about 0.7 mL of deuterated chloroform (CDCls). The CDCIs should contain tetramethylsilane

(TMS) as an internal standard (0 ppm).
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 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o A larger number of scans will be necessary compared to 'H NMR to obtain a good
spectrum due to the low natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
TMS. Integration of the peaks in the *H NMR spectrum is performed to determine the relative
number of protons.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (if applicable) with dry
potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a
thin, transparent pellet using a hydraulic press.

o Thin Film Method: If the sample is an oil, a small drop can be placed between two salt
plates (e.g., NaCl or KBr) to create a thin film.

o Solution Method: Dissolve the sample in a suitable solvent (e.g., CCla or CS2) that has
minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure solvent) should be recorded and
subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV. This method
produces a molecular ion and a characteristic fragmentation pattern.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is measured by a detector.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the
structure of the molecule. The isotopic pattern of bromine (*°*Br and 8!Br in approximately a
1:1 ratio) will result in M and M+2 peaks of nearly equal intensity.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Bromo-5-(tert-butyl)phenol.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-Bromo-5-
(tert-butyl)phenol.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-(tert-butyl)phenol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280054+#spectroscopic-data-for-2-bromo-5-tert-
butyl-phenol-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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